
Pyridine-2-carbonyl chloride
Overview
Description
Pyridine-2-carbonyl chloride (CAS: 29745-44-6), also known as picolinoyl chloride, is a reactive acyl chloride derivative of pyridine-2-carboxylic acid. Its molecular formula is C₆H₄ClNO, with a molecular weight of 141.55 g/mol . This compound is widely used as an acylating agent in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds. Its reactivity stems from the electron-withdrawing pyridine ring, which enhances the electrophilicity of the carbonyl carbon. Key synonyms include 2-pyridinecarboxylic acid chloride and this compound hydrochloride (CAS: 39901-94-5), its stabilized hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion process .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pyridine-2-carboxylic acid.
Reduction: It can be reduced to pyridine-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires strong reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Pyridine-2-carboxylic Acid: Resulting from hydrolysis.
Pyridine-2-methanol: Produced through reduction.
Scientific Research Applications
Synthesis and Mechanism of Action
Pyridine-2-carbonyl chloride is synthesized primarily through the reaction of pyridine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This process converts the carboxylic acid into the corresponding acyl chloride, which is crucial for its reactivity in various chemical reactions, particularly nucleophilic substitutions.
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of several pharmaceutical agents. Its ability to participate in nucleophilic substitution reactions allows for the modification of drug molecules, enhancing their therapeutic efficacy. For example, it has been utilized in the synthesis of anti-inflammatory and antimicrobial agents .
Agrochemical Production
This compound is integral to the formulation of agrochemicals, providing effective solutions for pest control and crop protection. Its derivatives are employed to create pesticides that are both effective and environmentally friendly, thereby supporting agricultural productivity .
Organic Synthesis
In organic chemistry, this compound is used as a building block for synthesizing complex heterocyclic compounds. Its reactivity allows chemists to construct diverse molecular architectures essential for materials science and chemical research .
Laboratory Reagent
As a laboratory reagent, this compound facilitates various experimental procedures in chemical analysis and synthesis. It is commonly used in academic and industrial laboratories for developing new synthetic methodologies .
Development of Specialty Chemicals
The compound plays a vital role in producing specialty chemicals tailored for specific applications across industries such as cosmetics and food processing. Its derivatives are often designed to enhance product performance and stability .
Case Study 1: Synthesis of Antimicrobial Agents
A study highlighted the synthesis of novel antimicrobial agents using this compound as a precursor. Researchers modified its structure to enhance antibacterial activity against resistant strains of bacteria, demonstrating its potential in pharmaceutical applications .
Case Study 2: Agrochemical Formulation
Research focused on the formulation of environmentally friendly pesticides using this compound derivatives showed improved efficacy compared to traditional chemicals. The study emphasized its role in reducing environmental impact while maintaining agricultural productivity .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of pyridine-2-carbonyl chloride primarily involves nucleophilic substitution reactions. The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-2-carbonyl Chloride Hydrochloride
- Molecular Formula: C₆H₅Cl₂NO
- Molecular Weight : 178.02 g/mol
- CAS : 39901-94-5
- Key Differences :
- This is the hydrochloride salt of this compound, offering enhanced stability and handling convenience.
- Storage at 2–8°C is recommended due to its hygroscopic nature .
- The hydrochloride form is less reactive than the free acyl chloride, requiring basic conditions to liberate the active species in reactions .
3,6-Dichlorothis compound
- Molecular Formula: C₆H₂Cl₃NO
- Molecular Weight : 210.44 g/mol
- CAS : 16866-53-8
- Key Differences: Additional chlorine atoms at the 3- and 6-positions of the pyridine ring increase electron-withdrawing effects, enhancing electrophilicity and reactivity toward nucleophiles. Potential applications include agrochemical synthesis, where halogenated pyridine derivatives are common .
5-Chloro-2-methylpyridine-3-carbonyl Chloride
- Molecular Formula: C₇H₅Cl₂NO
- Molecular Weight : 190.03 g/mol
- CAS : 1207529-88-1
- The chlorine at the 5-position modifies electronic properties, making it suitable for targeted medicinal chemistry applications. Notably, this compound is discontinued commercially, likely due to niche demand .
2-(Chlorothio)pyridine-3-carbonyl Chloride
- Molecular Formula: C₆H₃Cl₂NOS
- Molecular Weight : 208.07 g/mol
- CAS : 156896-55-8
- Key Differences :
Comparative Data Table
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents | Key Properties/Applications |
---|---|---|---|---|---|
This compound | C₆H₄ClNO | 141.55 | 29745-44-6 | None | Acylating agent for amides/esters |
This compound hydrochloride | C₆H₅Cl₂NO | 178.02 | 39901-94-5 | HCl salt | Enhanced stability, storage at 2–8°C |
3,6-Dichlorothis compound | C₆H₂Cl₃NO | 210.44 | 16866-53-8 | Cl at 3,6 positions | High reactivity for agrochemicals |
5-Chloro-2-methylpyridine-3-carbonyl chloride | C₇H₅Cl₂NO | 190.03 | 1207529-88-1 | Cl at 5, methyl at 2 | Steric hindrance, discontinued |
2-(Chlorothio)pyridine-3-carbonyl chloride | C₆H₃Cl₂NOS | 208.07 | 156896-55-8 | Cl at 2, -SCl at 3 | Thioester synthesis |
Biological Activity
Pyridine-2-carbonyl chloride, also known as 2-pyridinecarbonyl chloride, is an important compound in organic chemistry and medicinal applications. Its biological activity has been the subject of various studies, revealing its potential in antimicrobial properties, enzyme interactions, and as a precursor in drug synthesis. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
This compound has the molecular formula and is characterized by its carbonyl functional group attached to a pyridine ring. It is known to engage in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, research indicates that compounds derived from this compound exhibit significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported, showcasing their effectiveness.
Data Table: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Pyridine-2-carboxylic acid | E. coli | 0.069 | 8.925 |
5-butyl-2-pyridine carboxylic acid | B. cereus | 0.139 | 17.85 |
N-(pyridine-2-carbonyl)pyridine-2-carboxamide | S. aureus | 0.1 | 12.5 |
The study demonstrated that the derivatives not only inhibited bacterial growth but also caused significant morphological changes in bacterial cells, indicating lysis and cell integrity loss at higher concentrations .
The mechanism of action for this compound involves its interaction with bacterial enzymes and cellular components. It is suggested that the carbonyl group plays a crucial role in binding to target sites within microbial cells, leading to enzyme inhibition or disruption of metabolic pathways.
Case Study: Inhibition of Quinol-Fumarate Reductase
A notable case study focused on the interaction between this compound derivatives and Quinol-Fumarate Reductase , an essential enzyme in bacterial respiration. Binding affinity studies revealed that these compounds could effectively inhibit this enzyme, which is critical for bacterial survival under anaerobic conditions .
Cytotoxicity Studies
Beyond antimicrobial activity, this compound has shown cytotoxic effects against cancer cell lines, such as A549 (human lung carcinoma). The compound's ability to induce cell death through apoptosis has been investigated, suggesting potential applications in cancer therapy.
Data Table: Cytotoxicity Against A549 Cell Line
Concentration (µg/mL) | Cell Viability (%) |
---|---|
10 | 85 |
50 | 60 |
100 | 30 |
These findings indicate that higher concentrations lead to decreased cell viability, supporting further exploration into its anticancer properties .
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for Pyridine-2-carbonyl chloride hydrochloride?
this compound hydrochloride is typically synthesized via the reaction of pyridine-2-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions. The reaction is conducted in an inert solvent (e.g., dichloromethane or toluene) at reflux. After completion, excess reagent is removed under reduced pressure, and the product is purified by recrystallization from dry ethyl acetate or hexane. Strict exclusion of moisture is critical to prevent hydrolysis to pyridine-2-carboxylic acid .
Q. How should researchers handle and store this compound to ensure stability?
Due to its hygroscopic and corrosive nature, the compound must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 0–6°C. Avoid exposure to moisture, heat, or oxidizing agents. Handling requires PPE (gloves, goggles, lab coat) and use of a fume hood. Spills should be neutralized with dry sodium bicarbonate and disposed of as hazardous waste .
Q. What analytical techniques are suitable for confirming the structure and purity of this compound hydrochloride?
- FT-IR Spectroscopy : A sharp carbonyl (C=O) stretch near 1770 cm⁻¹ confirms the acyl chloride group.
- ¹H NMR (DMSO-d₆) : Aromatic protons appear as a multiplet in the δ 7.5–8.5 ppm range.
- Elemental Analysis : Verify chlorine content (~39.8% Cl by weight).
- Melting Point : Reported values range from 123°C (pure) to lower values if hydrolyzed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or reactivity data?
Discrepancies in melting points (e.g., 123°C vs. lower values) often arise from impurities or partial hydrolysis. To address this:
- Perform recrystallization under anhydrous conditions.
- Use Karl Fischer titration to assess moisture content.
- Compare spectroscopic data (e.g., ¹³C NMR for carbonyl carbon at ~165 ppm) with literature .
Contradictory reactivity data (e.g., with amines or alcohols) may stem from solvent polarity or trace water. Systematic kinetic studies under controlled conditions (e.g., dry DMF vs. THF) are recommended .
Q. What strategies mitigate side reactions during nucleophilic acyl substitution?
this compound hydrochloride is highly reactive, but competing hydrolysis can occur. Strategies include:
- Using aprotic solvents (e.g., acetonitrile) and molecular sieves.
- Pre-activating nucleophiles (e.g., pre-forming Grignard reagents).
- Employing Schlenk-line techniques for oxygen/moisture-sensitive reactions.
Monitor reaction progress via TLC (eluent: 9:1 hexane/ethyl acetate) to detect hydrolyzed byproducts .
Q. How is this compound applied in coordination chemistry or pharmaceutical intermediate synthesis?
The acyl chloride group reacts with amines to form amides, enabling synthesis of pyridine-based ligands for metal complexes (e.g., Co(II), Cu(II)). For example:
- React with hydrazides to form Schiff base ligands for catalytic applications.
- Couple with amino acids to generate prodrug candidates.
Characterize products using ESI-MS and single-crystal XRD to confirm coordination geometry .
Q. What decomposition products form under thermal stress, and how are they analyzed?
Thermogravimetric analysis (TGA) shows decomposition above 150°C, releasing HCl gas (detected via FT-IR) and forming pyridine-2-carboxylic acid. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. For safe scale-up, ensure reactions avoid temperatures >100°C .
Q. Methodological Considerations
Q. How can researchers optimize reaction yields in large-scale syntheses?
- Use syringe pumps for controlled addition of chlorinating agents to minimize exothermic side reactions.
- Employ flow chemistry setups to enhance heat dissipation.
- Monitor reaction completion via in-situ IR spectroscopy (C=O stretch at 1770 cm⁻¹) .
Q. What safety protocols are critical for handling this compound in electrophilic substitution reactions?
- Ventilation : Use scrubbers to neutralize HCl vapors.
- Quenching : Excess reagent should be quenched with ice-cold sodium bicarbonate.
- Emergency Protocols : Eye exposure requires immediate flushing with water for 15+ minutes; skin contact necessitates removal of contaminated clothing and washing with soap .
Q. How does the electronic nature of the pyridine ring influence reactivity?
The electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Substituent effects can be studied via Hammett plots using derivatives (e.g., 4-methylthis compound). Computational studies (DFT) further elucidate charge distribution .
Properties
IUPAC Name |
pyridine-2-carbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-3-1-2-4-8-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAYJRPASWETSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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